molecular formula C12H8BrN3O3S B5550736 N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide

N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide

Cat. No.: B5550736
M. Wt: 354.18 g/mol
InChI Key: GBUMCARXCBFGJJ-VGOFMYFVSA-N
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Description

N’-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromo-substituted thiophene ring and a nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide typically involves the condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and 2-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the aldehyde and the hydrazide.

Industrial Production Methods

While specific industrial production methods for N’-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromo group on the thiophene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromo group.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N’-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide
  • N’-[(5-bromo-2-thienyl)methylene]-2-pyrazinecarbohydrazide
  • N’-[(5-bromo-2-thienyl)methylene]-4H-1,2,4-triazol-4-amine

Uniqueness

N’-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide is unique due to the presence of both a nitro group and a bromo-substituted thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O3S/c13-11-6-5-8(20-11)7-14-15-12(17)9-3-1-2-4-10(9)16(18)19/h1-7H,(H,15,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUMCARXCBFGJJ-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(S2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(S2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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